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molecular formula C16H16O4 B041899 Methyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 56441-97-5

Methyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No. B041899
M. Wt: 272.29 g/mol
InChI Key: FPGZHXRPIFVQOL-UHFFFAOYSA-N
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Patent
US07514460B2

Procedure details

To a solution of methyl vanillate or methyl isovanillate (7.29 g, 40 mmol) in dimethylformamide (25 mL), potassium carbonate (8.29 g, 60 mmol) and benzyl bromide (5.26 mL, 44 mmol) were added. The mixture was heated to 100° C. for 3 h. After cooling to r.t., water was added and the product was extracted several times with ethyl acetate. The combined organic phases were washed with water and brine. After drying over Na2SO4, the solvent was removed to yield methyl 4-benzyloxy-3-methoxybenzoate or methyl 3-benzyloxy-4-methoxybenzoate, respectively, quantitatively, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[C:14]([O:25][CH3:26])(=[O:24])[C:15]1[CH:23]=[CH:22][C:19]([O:20][CH3:21])=[C:17]([OH:18])[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:33](Br)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CN(C)C=O.O>[CH2:14]([O:8][C:7]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH3:13])=[O:11])=[CH:3][C:4]=1[O:5][CH3:6])[C:15]1[CH:23]=[CH:22][CH:19]=[CH:17][CH:16]=1.[CH2:33]([O:18][C:17]1[CH:16]=[C:15]([CH:23]=[CH:22][C:19]=1[O:20][CH3:21])[C:14]([O:25][CH3:26])=[O:24])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OC
Name
Quantity
7.29 g
Type
reactant
Smiles
C(C1=CC(O)=C(OC)C=C1)(=O)OC
Name
Quantity
8.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1)OC
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07514460B2

Procedure details

To a solution of methyl vanillate or methyl isovanillate (7.29 g, 40 mmol) in dimethylformamide (25 mL), potassium carbonate (8.29 g, 60 mmol) and benzyl bromide (5.26 mL, 44 mmol) were added. The mixture was heated to 100° C. for 3 h. After cooling to r.t., water was added and the product was extracted several times with ethyl acetate. The combined organic phases were washed with water and brine. After drying over Na2SO4, the solvent was removed to yield methyl 4-benzyloxy-3-methoxybenzoate or methyl 3-benzyloxy-4-methoxybenzoate, respectively, quantitatively, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[C:14]([O:25][CH3:26])(=[O:24])[C:15]1[CH:23]=[CH:22][C:19]([O:20][CH3:21])=[C:17]([OH:18])[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:33](Br)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CN(C)C=O.O>[CH2:14]([O:8][C:7]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH3:13])=[O:11])=[CH:3][C:4]=1[O:5][CH3:6])[C:15]1[CH:23]=[CH:22][CH:19]=[CH:17][CH:16]=1.[CH2:33]([O:18][C:17]1[CH:16]=[C:15]([CH:23]=[CH:22][C:19]=1[O:20][CH3:21])[C:14]([O:25][CH3:26])=[O:24])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OC
Name
Quantity
7.29 g
Type
reactant
Smiles
C(C1=CC(O)=C(OC)C=C1)(=O)OC
Name
Quantity
8.29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.26 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1)OC
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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